molecular formula C8H6BrFO3 B2462931 2-Bromo-3-fluoro-6-methoxybenzoic acid CAS No. 1781708-32-4

2-Bromo-3-fluoro-6-methoxybenzoic acid

Cat. No.: B2462931
CAS No.: 1781708-32-4
M. Wt: 249.035
InChI Key: BLTPPDDVNGZTPK-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-methoxybenzoic acid typically involves the bromination and fluorination of 6-methoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the aromatic ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide for bromination and a fluorinating agent like Selectfluor for fluorination.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their subsequent functionalization. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-6-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions include substituted benzoic acids, quinones, hydroquinones, and biaryl compounds.

Scientific Research Applications

2-Bromo-3-fluoro-6-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Bromo-3-fluoro-6-methoxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 6-Bromo-2-fluoro-3-methoxybenzoic acid
  • 2-Bromo-4-fluoro-6-methoxybenzoic acid
  • 2-Fluoro-3-methoxybenzoic acid

Comparison: Compared to its analogs, 2-Bromo-3-fluoro-6-methoxybenzoic acid is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for targeted synthesis and specialized applications in research and industry.

Properties

IUPAC Name

2-bromo-3-fluoro-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(10)7(9)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTPPDDVNGZTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781708-32-4
Record name 2-bromo-3-fluoro-6-methoxybenzoic acid
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